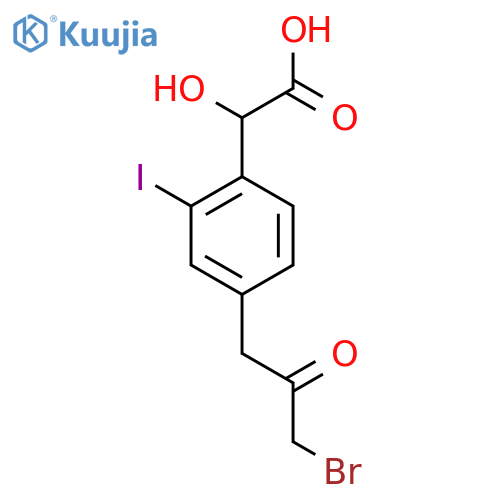Cas no 1806373-50-1 (4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid)

1806373-50-1 structure
商品名:4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid
CAS番号:1806373-50-1
MF:C11H10BrIO4
メガワット:413.003175258636
CID:4940429
4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid
-
- インチ: 1S/C11H10BrIO4/c12-5-7(14)3-6-1-2-8(9(13)4-6)10(15)11(16)17/h1-2,4,10,15H,3,5H2,(H,16,17)
- InChIKey: VXPDJYIYMZVPNK-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C=CC=1C(C(=O)O)O)CC(CBr)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 297
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 74.6
4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015026494-1g |
4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid |
1806373-50-1 | 97% | 1g |
1,549.60 USD | 2021-06-18 | |
| Alichem | A015026494-250mg |
4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid |
1806373-50-1 | 97% | 250mg |
494.40 USD | 2021-06-18 | |
| Alichem | A015026494-500mg |
4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid |
1806373-50-1 | 97% | 500mg |
806.85 USD | 2021-06-18 |
4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid 関連文献
-
1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
1806373-50-1 (4-(3-Bromo-2-oxopropyl)-2-iodomandelic acid) 関連製品
- 152840-81-8(Valine-1-13C (9CI))
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 42464-96-0(NNMTi)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
